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molecular formula C7H9Cl2N B8766055 2-Chloro-5-methylaniline hydrochloride CAS No. 62224-71-9

2-Chloro-5-methylaniline hydrochloride

Cat. No. B8766055
M. Wt: 178.06 g/mol
InChI Key: NVWGBSLNHJYFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623890B2

Procedure details

To a 3-neck flask equipped with a dry ice condenser was added acetic acid (80 mL) and copper chloride (0.8 g). The mixture was cooled to 0° C., sulfur dioxide (5 mL) was condensed into the reaction flask, and then the reaction mixture was stirred for 30 minutes. To a separate 200 mL round-bottom flask was added concentrated hydrochloric acid (32 mL), acetic acid (8 mL) and 2-chloro-5-methylaniline hydrochloride (3.2 g, 16 mmol). This mixture was cooled to 0° C., and sodium nitrite (1.25 g, 18.1 mmol) in water (8 mL) was added dropwise while keeping the temperature below 10° C. The reaction mixture was stirred for 30 minutes and then added dropwise to the sulfur dioxide solution. The resulting reaction mixture was stirred at room temperature for 1 h. Water was added dropwise, and a tan solid precipitated. The solid was isolated by filtration and washed with water to afford 2.5 g the title compound. 1H NMR (CDCl3) δ 7.64 (d, 1H), 7.52 (d, 1H), 7.17 (d, 1H), 3.89 (s, 3H).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
reactant
Reaction Step Six
Quantity
0.8 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1](=[O:3])=[O:2].[ClH:4].Cl.[Cl:6][C:7]1[CH:13]=[CH:12][C:11](C)=[CH:10][C:8]=1N.N([O-])=O.[Na+].[C:19]([OH:22])(=O)C>O.[Cu](Cl)Cl>[Cl:6][C:7]1[CH:13]=[CH:12][C:11]([O:22][CH3:19])=[CH:10][C:8]=1[S:1]([Cl:4])(=[O:3])=[O:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.2 g
Type
reactant
Smiles
Cl.ClC1=C(N)C=C(C=C1)C
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1.25 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Six
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-neck flask equipped with a dry ice condenser
CUSTOM
Type
CUSTOM
Details
condensed into the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a tan solid precipitated
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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